p-Isopropylphenyl-p-tolyl-amine

Description

BenchChem offers high-quality p-Isopropylphenyl-p-tolyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Isopropylphenyl-p-tolyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

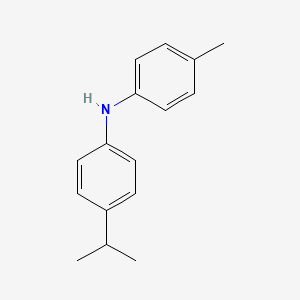

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(4-propan-2-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMQYRHTSCDPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628219 | |

| Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494834-22-9 | |

| Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

p-Isopropylphenyl-p-tolyl-amine chemical properties

CAS: 494834-22-9 Synonyms: 4-Isopropyl-4'-methyldiphenylamine; N-(4-isopropylphenyl)-4-methylaniline; 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline.

Executive Summary

p-Isopropylphenyl-p-tolyl-amine is an unsymmetrically substituted diarylamine characterized by a diphenylamine core flanked by a para-methyl group and a para-isopropyl (cumenyl) group. This structural asymmetry imparts unique solubility and steric properties compared to symmetric analogs like di-p-tolylamine.

Primarily utilized as a high-efficiency antioxidant in tribological and polymeric systems, it functions as a radical scavenger, interrupting autoxidation cycles. In the realm of advanced materials and drug development, it serves as a critical intermediate for the synthesis of Triarylamine Hole Transport Materials (HTMs) used in Organic Light Emitting Diodes (OLEDs) and as a lipophilic scaffold in pharmaceutical chemistry.

Physicochemical Specifications

The molecule exhibits high lipophilicity (LogP ~5.6), making it compatible with non-polar matrices (lipids, oils, hydrophobic polymers).

| Property | Value | Source/Note |

| Molecular Formula | C₁₆H₁₉N | Stoichiometric |

| Molecular Weight | 225.33 g/mol | Calculated |

| Physical State | Viscous Liquid or Low-Melting Solid | Alkyl substitution disrupts crystal packing |

| Boiling Point | ~340–360 °C (Predicted) | High thermal stability |

| LogP (Octanol/Water) | 5.6 ± 0.3 | Highly Lipophilic |

| pKa (Conjugate Acid) | ~0.8–1.0 | Weakly basic due to delocalization |

| Solubility | Soluble in Toluene, DCM, Hexane | Insoluble in Water |

Synthetic Protocol: Buchwald-Hartwig Cross-Coupling

Target Audience: Synthetic Chemists & Process Engineers

While industrial grades are often produced via acid-catalyzed alkylation of diphenylamine (yielding mixtures), high-purity synthesis for pharmaceutical or electronic applications requires a transition-metal catalyzed approach. The Buchwald-Hartwig amination provides the highest regioselectivity and purity.

Reaction Scheme

Reactants: 4-Bromotoluene + 4-Isopropylaniline (Cumidine) Catalyst: Pd(OAc)₂ / BINAP or XPhos Base: NaOtBu (Sodium tert-butoxide) Solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon, charge a dry Schlenk flask with Pd(OAc)₂ (2 mol%) and BINAP (3 mol%). Add anhydrous Toluene (5 mL/mmol) and stir at RT for 10 mins to form the active catalyst complex.

-

Addition: Add 4-Bromotoluene (1.0 eq), 4-Isopropylaniline (1.1 eq), and NaOtBu (1.4 eq) to the flask.

-

Reaction: Seal the flask and heat to 100°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Workup: Cool to RT. Quench with water. Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Hexane -> 5% EtOAc/Hexane) to yield the target amine as a pale yellow oil/solid.

Critical Control Point: Oxygen exclusion is vital. The amine product is oxidation-sensitive over long periods; store under inert gas.

Mechanism of Action: Radical Scavenging

Context: Antioxidant Activity in Lipids/Polymers

The core utility of p-Isopropylphenyl-p-tolyl-amine lies in its ability to donate the aminic hydrogen atom to propagating peroxy radicals (ROO•). The resulting aminyl radical is resonance-stabilized by the two aromatic rings and the electron-donating alkyl groups (methyl and isopropyl), which lower the N-H Bond Dissociation Energy (BDE).

Radical Trapping Cycle

Mechanistic Insight: The isopropyl group at the para position provides steric bulk that prevents rapid N-N coupling of the aminyl radicals, extending the radical's lifetime and allowing it to trap a second peroxy radical (stoichiometric factor > 1).

Applications in Advanced Materials & Pharma

A. Organic Electronics (OLEDs)

This amine is a "Secondary Amine Building Block." It is reacted further via C-N coupling to form Triarylamines , which are the industry standard for Hole Transport Layers (HTL).

-

Role: The isopropyl group improves the solubility of the final HTM polymer/molecule in organic solvents, facilitating solution-processing (spin-coating) methods.

B. Pharmaceutical Development

-

Prodrug Scaffolds: The diphenylamine moiety is found in NSAIDs (e.g., Diclofenac derivatives). The isopropyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) permeability for CNS-targeted drugs.

-

Excipient Stabilization: Used as an antioxidant additive in lipid-based drug formulations to prevent oxidative degradation of API (Active Pharmaceutical Ingredients).

Safety & Handling (GHS)

Based on structural analogs and MSDS data.

-

Signal Word: WARNING

-

Hazard Statements:

-

H303: May be harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H413: May cause long-lasting harmful effects to aquatic life (due to high LogP).

-

-

Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

References

-

PubChem. "p-Isopropylphenyl-p-tolyl-amine | C16H19N". National Library of Medicine. [Link]

-

ACS Omega. "Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives". American Chemical Society, 2025. [Link] (Generalized ADPA mechanism source).

Sources

Technical Guide: p-Isopropylphenyl-p-tolyl-amine (CAS 494834-22-9)

Synthesis, Radical-Trapping Mechanisms, and Therapeutic Potential [1]

Executive Summary

p-Isopropylphenyl-p-tolyl-amine (CAS 494834-22-9), also known as N-(4-isopropylphenyl)-4-methylaniline, is a lipophilic diarylamine belonging to the class of alkylated diphenylamines (ADPAs).[1] While historically utilized as a high-temperature antioxidant in industrial lubricants and polymers, this scaffold has recently gained significant traction in drug development as a potent Ferroptosis Inhibitor .[1]

Its structural core allows it to function as a radical-trapping antioxidant (RTA), effectively intercepting lipid peroxyl radicals (LOO[1]•) that drive the ferroptotic cell death cascade.[1][2] This guide provides a comprehensive technical analysis of its synthesis, mechanistic action, and validation protocols.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-methyl-N-[4-(propan-2-yl)phenyl]aniline |

| Molecular Formula | C₁₆H₁₉N |

| Molecular Weight | 225.33 g/mol |

| Physical State | Off-white to pale yellow solid / Viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |

| pKa (Conjugate Acid) | ~0.8 (Estimated for diarylamines) |

Synthesis Protocol: Palladium-Catalyzed C-N Coupling

The most robust route for synthesizing high-purity CAS 494834-22-9 is via Buchwald-Hartwig amination .[1] Unlike traditional Ullmann coupling, this method operates under milder conditions, preserving the isopropyl group and minimizing oxidation byproducts.[1]

Reaction Design & Causality[1]

-

Substrates: 4-Isopropylaniline and 4-Bromotoluene.[1] (Bromides are preferred over chlorides for faster oxidative addition without the instability of iodides).[1]

-

Catalyst System: Pd₂(dba)₃ (Source of Pd⁰) + XPhos or BrettPhos .[1]

-

Why: Bulky, electron-rich biaryl phosphine ligands facilitate the reductive elimination step, which is often the rate-determining step in the formation of sterically hindered diarylamines.[1]

-

-

Base: Sodium tert-butoxide (NaOtBu).[1]

-

Why: Strong enough to deprotonate the amine-palladium complex but bulky enough to minimize nucleophilic attack on the aryl ring.[1]

-

Step-by-Step Protocol (Self-Validating)

Reagents:

-

4-Bromotoluene (1.0 equiv, 10 mmol)[1]

-

4-Isopropylaniline (1.2 equiv, 12 mmol)[1]

-

Pd₂(dba)₃ (1 mol%)[1]

-

XPhos (2 mol%)[1]

-

NaOtBu (1.4 equiv)

-

Toluene (anhydrous, 0.2 M concentration)[1]

Workflow:

-

Inerting: Charge a flame-dried Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu. Evacuate and backfill with Argon (3x).[1]

-

Validation: Catalyst color should remain dark purple/red; turning black indicates decomposition (oxygen leak).[1]

-

-

Solvation: Add anhydrous toluene via syringe. Stir for 5 mins to pre-form the active catalytic species (L-Pd⁰).[1]

-

Addition: Add 4-Bromotoluene and 4-Isopropylaniline via syringe.

-

Reaction: Heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (removes Pd black and salts).[1] Wash with EtOAc.[1]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane → 5% EtOAc/Hexane).

Catalytic Cycle Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical Reductive Elimination step facilitated by the ligand.

Figure 1: Catalytic cycle for the synthesis of CAS 494834-22-9. The bulky ligand ensures the efficient reductive elimination of the diarylamine product.[1]

Mechanism of Action: Radical Trapping & Ferroptosis Inhibition[2]

CAS 494834-22-9 functions primarily as a Radical-Trapping Antioxidant (RTA) .[1][2] Its efficacy in biological systems (e.g., inhibiting ferroptosis) mirrors its industrial utility: the ability to break autoxidation chains.[1]

The Korcek Cycle

Unlike phenolic antioxidants, diarylamines can trap two peroxyl radicals per molecule via a catalytic regeneration mechanism known as the Korcek Cycle.[1]

-

H-Atom Transfer (HAT): The amine hydrogen is transferred to a lipid peroxyl radical (LOO[1]•), forming a lipid hydroperoxide (LOOH) and a stable aminyl radical (Ar₂N•).

-

Radical Coupling: The aminyl radical reacts with a second peroxyl radical.[1]

-

Regeneration: Under specific conditions (high temperature or specific substrates), the nitroxide intermediate can regenerate the parent amine, prolonging antioxidant activity.[1]

Ferroptosis Relevance

Ferroptosis is driven by iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs).[1]

-

Target: Lipid Peroxyl Radicals (PLOO•) in cellular membranes.[1]

-

Effect: CAS 494834-22-9 donates an H-atom to PLOO[1]•, converting it to PLOOH (non-radical) and preventing the propagation of membrane damage.[1]

Figure 2: Mechanism of Ferroptosis Inhibition.[1] The compound intercepts the chain-carrying peroxyl radical, terminating the oxidative cascade.[1]

Characterization & Quality Control

For research applications, purity must be >98% to avoid interference from transition metal catalysts (Pd) or unreacted amines.[1]

Analytical Standards

| Technique | Expected Signal / Result | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (d, 6H, Isopropyl-CH₃)δ 2.30 (s, 3H, Tolyl-CH₃)δ 2.85 (sept, 1H, Isopropyl-CH)δ 5.45 (bs, 1H, NH)δ 6.9-7.2 (m, 8H, Aromatic) | Confirm absence of starting aniline (shifts in NH signal) and solvent peaks.[1] |

| HPLC (C18 Column) | Single peak at RT ~8.5 min (Gradient 50-100% ACN) | Purity quantification. Impurities often elute earlier (mono-arylated products).[1] |

| HRMS (ESI+) | [M+H]⁺ = 226.1590 (Calc) | Confirmation of molecular formula. |

| Pd Content (ICP-MS) | < 10 ppm | Critical for biological assays to prevent false positives in oxidation studies.[1] |

Applications & Dosage

Drug Discovery (In Vitro)

-

Assay: HT-1080 or U-2 OS cells treated with Erastin (ferroptosis inducer).

-

Protocol: Co-treat cells with Erastin (10 µM) and CAS 494834-22-9 (0.1 – 10 µM).[1]

-

Readout: Cell viability (CellTiter-Glo) at 24h.

-

Benchmark: Potency is often comparable to Ferrostatin-1 (Fer-1) but with potentially higher metabolic stability due to the lack of ester groups found in Fer-1.[1]

Material Science (OLEDs)

-

Role: Hole Transport Material (HTM) precursor.[1]

-

Usage: The secondary amine is often further arylated to form triarylamines (e.g., NPD analogs) used in the hole injection layers of organic light-emitting diodes.[1]

References

-

Buchwald, S. L., & Hartwig, J. F. (2008).[1] Palladium-Catalyzed C-N Coupling Reactions. Organic Reactions.

-

Shah, R., et al. (2017).[1] The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis. ACS Chemical Biology.[1] [1]

-

Korcek, S., et al. (2014).[1] The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants. Journal of the American Chemical Society.[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 494834-22-9. PubChem.[1]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-isopropyl-N-p-tolylaniline

This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-isopropyl-N-p-tolylaniline, a diarylamine of interest in materials science and pharmaceutical research. As a Senior Application Scientist, the aim of this document is not merely to present data, but to offer a foundational understanding of how spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are synergistically applied to elucidate and confirm the molecular structure of this compound. The interpretations provided herein are grounded in established principles of spectroscopy and are supported by data from analogous structures, offering a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

4-isopropyl-N-p-tolylaniline possesses a molecular formula of C₁₆H₁₉N and a molecular weight of 225.33 g/mol [1]. The structure features a secondary amine linking a p-tolyl group and a 4-isopropylphenyl group. This asymmetrical arrangement gives rise to a distinct spectroscopic fingerprint, which we will explore in detail.

Figure 1: Chemical structure of 4-isopropyl-N-p-tolylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-isopropyl-N-p-tolylaniline, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the coupling of protons on the two phenyl rings. The aliphatic region, however, should display characteristic signals for the isopropyl and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Isopropyl CH₃ | ~1.25 | Doublet | 6H | Shielded aliphatic protons split by the adjacent methine proton. |

| Tolyl CH₃ | ~2.30 | Singlet | 3H | Protons on a methyl group attached to an aromatic ring. |

| Isopropyl CH | ~2.88 | Septet | 1H | A methine proton deshielded by the aromatic ring and split by six equivalent methyl protons. |

| N-H | ~5.50 | Singlet (broad) | 1H | The amine proton signal is often broad and its chemical shift is concentration and solvent dependent. |

| Aromatic H's | 6.80 - 7.30 | Multiplet | 8H | Aromatic protons on two different rings will exhibit complex splitting patterns (likely overlapping doublets of doublets). |

Causality in Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar analytes. A high-field instrument (e.g., 500 MHz) would be crucial to resolve the complex multiplets in the aromatic region, a key consideration for obtaining unambiguous assignments.[2]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-isopropyl-N-p-tolylaniline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a 30-degree pulse width.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Tolyl CH₃ | ~20.5 | Typical chemical shift for a methyl group on a benzene ring. |

| Isopropyl CH₃ | ~24.0 | Aliphatic methyl carbons of the isopropyl group. |

| Isopropyl CH | ~33.5 | Aliphatic methine carbon. |

| Aromatic C-H | 113 - 130 | Aromatic carbons with attached protons will appear in this region. The electron-donating groups will influence their exact shifts. |

| Aromatic C-N & C-C | 135 - 148 | Quaternary aromatic carbons attached to the nitrogen, the isopropyl group, and the methyl group will be deshielded and appear further downfield.[3] |

Self-Validating System: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. Any deviation would suggest the presence of impurities or a different isomeric structure.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz (for a 500 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a 45-degree pulse width and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-isopropyl-N-p-tolylaniline is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and aromatic C=C bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Expected Frequency (cm⁻¹) | Appearance | Rationale |

| N-H Stretch | 3350 - 3450 | Sharp, medium intensity | Characteristic of a secondary amine.[4] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak | Stretching vibrations of C-H bonds on the aromatic rings. |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong, sharp | Stretching vibrations of C-H bonds in the isopropyl and methyl groups.[5] |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to strong (multiple bands) | Skeletal vibrations of the aromatic rings. |

| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the amine C-N bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid (if applicable): Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.

-

Solid (as KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in an IR cell.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 225. This corresponds to the molecular weight of 4-isopropyl-N-p-tolylaniline. The presence of a single nitrogen atom will result in an odd nominal molecular weight, consistent with the Nitrogen Rule.

-

Major Fragments:

-

m/z = 210 (M-15): Loss of a methyl group (•CH₃) from the isopropyl moiety, resulting in a stable benzylic carbocation.

-

m/z = 134: Cleavage of the C-N bond, with the charge retained on the isopropyl-aniline fragment.

-

m/z = 91: Cleavage of the C-N bond, with the charge retained on the tolyl fragment, which can rearrange to the stable tropylium ion.

-

Figure 2: Predicted major fragmentation pathway for 4-isopropyl-N-p-tolylaniline.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and produce a characteristic fragmentation pattern.

-

Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and confirmation of 4-isopropyl-N-p-tolylaniline. The predicted NMR, IR, and MS data collectively offer a unique fingerprint for this molecule. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently identify and characterize this compound in their studies.

References

-

PubChem. (n.d.). p-Isopropylphenyl-p-tolyl-amine. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. Retrieved February 2, 2026, from [Link]

-

SpectraBase. (n.d.). N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. Retrieved February 2, 2026, from [Link]

-

MDPI. (2023). Synthesis and Characterization of a Novel Nanosized Polyaniline. Retrieved February 2, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry [Video]. YouTube. [Link]

-

[Source for general procedure for Ru-catalyzed reductive amination reactions]. (n.d.). Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 2, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0234709). Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0294145). Retrieved February 2, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0195504). Retrieved February 2, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link]

Sources

Solubility of p-Isopropylphenyl-p-tolyl-amine in organic solvents

An In-Depth Technical Guide to the Solubility of p-Isopropylphenyl-p-tolyl-amine in Organic Solvents

Executive Summary

p-Isopropylphenyl-p-tolyl-amine (IUPAC Name: 4-methyl-N-(4-propan-2-ylphenyl)aniline) is a diarylamine derivative with significant potential as an intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective application in reaction chemistry, process scale-up, purification, and formulation development. This technical guide provides a detailed analysis of the physicochemical properties of p-Isopropylphenyl-p-tolyl-amine, a predictive framework for its solubility based on established chemical principles, and robust, step-by-step protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solution behavior.

Introduction to p-Isopropylphenyl-p-tolyl-amine

p-Isopropylphenyl-p-tolyl-amine is an aromatic amine characterized by the presence of two phenyl rings linked by a secondary amine, with isopropyl and methyl substituents on the para positions. Its chemical structure dictates its properties and, consequently, its utility in various synthetic applications. The precise control of reaction conditions, product isolation, and purification hinges on the ability to manipulate its solubility. This guide serves as a foundational resource, explaining the causality behind its solubility profile and providing the necessary experimental workflows to quantify it accurately.

Key Compound Identifiers:

-

IUPAC Name: 4-methyl-N-(4-propan-2-ylphenyl)aniline[1]

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure. The principle of "like dissolves like" is the guiding tenet, where substances with similar intermolecular forces and polarity tend to be miscible.[3] For p-Isopropylphenyl-p-tolyl-amine, the interplay between its large nonpolar scaffold and its single polar functional group is the critical factor.

| Property | Value | Source | Implication for Solubility |

| Molecular Weight | 225.33 g/mol | [1] | A moderate molecular weight that does not inherently limit solubility in common organic solvents. |

| XLogP3 | 5.0 | [1] | This high value indicates significant lipophilicity (oil-loving nature), predicting poor solubility in water and high solubility in nonpolar solvents. |

| Hydrogen Bond Donor Count | 1 | [1] | The N-H group can act as a weak hydrogen bond donor, allowing for some interaction with protic solvents. |

| Hydrogen Bond Acceptor Count | 1 | [1] | The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, interacting with protic solvents. |

| Basicity (pKb) | Not explicitly found, but typical for diarylamines | As a weak base, it will react with acids, leading to the formation of a polar salt with significantly increased aqueous solubility. |

Structural Analysis for Causality: The molecule's structure is dominated by a 16-carbon hydrocarbon framework, which is overwhelmingly nonpolar and hydrophobic.[4] This large surface area facilitates strong van der Waals interactions with nonpolar and moderately polar solvents. The single secondary amine group (-NH-) introduces a site for basicity and weak hydrogen bonding, but its influence is significantly outweighed by the lipophilic nature of the two substituted aromatic rings.[4] Therefore, high solubility is anticipated in solvents that can effectively solvate the large hydrocarbon portion of the molecule.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in any research or development context.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Benzene | High | The nonpolar nature of these solvents aligns perfectly with the highly lipophilic character of the solute, maximizing favorable van der Waals interactions. |

| Polar Aprotic | THF, DCM, Ethyl Acetate | High to Medium | These solvents possess a dipole moment that can interact with the amine group, while their organic nature effectively solvates the hydrocarbon skeleton. |

| Polar Protic | Methanol, Ethanol | Medium to Low | While hydrogen bonding is possible with the amine group, the large nonpolar part of the molecule will resist solvation by these highly polar solvents, limiting overall solubility. |

| Highly Polar | Water | Insoluble | The molecule's high lipophilicity (XLogP3 = 5.0) and large carbon-to-polar-group ratio make it energetically unfavorable to dissolve in the highly structured hydrogen-bonding network of water.[1][4] |

| Aqueous Acid | 5% HCl | Soluble | As an amine, the compound will be protonated by the acid to form an ammonium salt. This resulting ionic species is highly polar and readily dissolves in the aqueous medium.[5] |

Experimental Determination of Solubility

While predictions are valuable, empirical data is essential for technical applications. The following protocols describe self-validating workflows for both qualitative classification and precise quantitative measurement of solubility.

Protocol for Qualitative Solubility Classification

This initial screening method quickly categorizes the compound based on its solubility in key solvent types, confirming its acidic/basic nature and general polarity.

Methodology:

-

Preparation: Label three small, dry test tubes (e.g., 13x100 mm).

-

Aliquotting: Add approximately 25 mg of p-Isopropylphenyl-p-tolyl-amine to each test tube.

-

Solvent Addition:

-

To tube 1, add 1.0 mL of deionized water.

-

To tube 2, add 1.0 mL of 5% aqueous Hydrochloric Acid (HCl).[5]

-

To tube 3, add 1.0 mL of Toluene.

-

-

Agitation: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Observe each tube against a contrasting background. A compound is considered "soluble" if the solid phase completely disappears, leaving a clear, homogenous solution. Note any changes such as color or heat evolution.

Caption: Workflow for qualitative solubility classification.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol provides a robust and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Causality and Trustworthiness: The shake-flask method is considered a gold standard because it ensures that the solution reaches thermodynamic equilibrium, providing a true measure of solubility. By starting with an excess of solid, the system self-validates that the resulting solution is saturated. Subsequent analysis by a reliable quantitative technique (e.g., HPLC) ensures the accuracy of the measurement.

Methodology:

-

System Preparation: Place a precisely weighed excess amount of p-Isopropylphenyl-p-tolyl-amine (e.g., 100 mg) into a sealed, screw-cap vial (e.g., 4 mL glass vial).

-

Solvent Addition: Add a known volume of the desired organic solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Perform a precise, gravimetric dilution of the filtered sample with the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC), against a multi-point calibration curve prepared from known standards of p-Isopropylphenyl-p-tolyl-amine.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility in units such as mg/mL or mol/L.

Caption: Workflow for quantitative solubility determination.

Conclusion

p-Isopropylphenyl-p-tolyl-amine is a decidedly lipophilic compound, a characteristic dictated by its large, nonpolar diarylamine structure.[1] This property predicts high solubility in a wide array of nonpolar and polar aprotic organic solvents, with limited solubility in polar protic solvents and practical insolubility in water. Its basic nature, conferred by the secondary amine, allows for solubilization in aqueous acidic solutions through salt formation. While these predictive principles provide a strong foundation, the experimental protocols detailed within this guide offer a robust framework for obtaining the precise, quantitative solubility data required for rigorous scientific research, process optimization, and successful drug development.

References

- Title: Solubility of Organic Compounds Source: University of Calgary, Department of Chemistry URL

-

Title: p-Isopropylphenyl-p-tolyl-amine | C16H19N Source: PubChem, National Institutes of Health URL: [Link]

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: CUNY, Department of Chemistry URL

- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Massachusetts Boston, Department of Chemistry URL

-

Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

- Title: p-Isopropylphenyl-p-tolyl-amine | 494834-22-9 Source: BLD Pharm URL

Sources

- 1. p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 494834-22-9|p-Isopropylphenyl-p-tolyl-amine|BLD Pharm [bldpharm.com]

- 3. chem.ws [chem.ws]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Thermal Stability of p-Isopropylphenyl-p-tolyl-amine

This guide provides a comprehensive technical overview of the thermal stability of p-Isopropylphenyl-p-tolyl-amine, a diarylamine antioxidant. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its thermal degradation, outlines robust experimental protocols for its characterization, and provides insights into the interpretation of the resulting data.

Introduction: The Critical Role of Thermal Stability in Application

p-Isopropylphenyl-p-tolyl-amine, with the chemical structure presented in Figure 1, belongs to the class of diarylamine antioxidants.[1] These compounds are instrumental in mitigating the deleterious effects of thermal and oxidative stress in a wide array of organic materials. Their primary function is to act as radical scavengers, interrupting the chain reactions of autoxidation and thereby preserving the integrity and extending the service life of the host material.[2] The efficacy of p-Isopropylphenyl-p-tolyl-amine is intrinsically linked to its thermal stability. A premature decomposition of the antioxidant would not only negate its protective function but could also lead to the generation of undesirable byproducts. Therefore, a thorough understanding and rigorous evaluation of its thermal behavior are paramount for its effective application and for ensuring the reliability of the stabilized product.

Figure 1: Molecular Structure of p-Isopropylphenyl-p-tolyl-amine.

Part 1: Theoretical Framework of Thermal Degradation

The thermal degradation of diarylamines like p-Isopropylphenyl-p-tolyl-amine is a complex process that can proceed through several competing pathways, influenced by factors such as temperature, the presence of oxygen, and the surrounding chemical matrix.

Primary Degradation Mechanisms

The principal mode of antioxidant action and initial degradation involves the homolytic cleavage of the N-H bond. This process is energetically favorable due to the resonance stabilization of the resulting aminyl radical. The stability of this radical is a key determinant of the antioxidant's effectiveness.

In the presence of oxygen, the degradation pathway is often initiated by the abstraction of the hydrogen atom from the secondary amine by a peroxyl radical (ROO•), a key species in autoxidation. This reaction regenerates a hydroperoxide and forms a stabilized diarylaminyl radical, thus terminating the oxidative chain reaction.

However, at elevated temperatures, the diarylaminyl radical can undergo further reactions, including:

-

Radical Coupling: Two aminyl radicals can combine to form dimeric products.

-

Fragmentation: The C-N or C-C bonds can cleave, leading to the formation of smaller, volatile fragments.

-

Rearrangement: Intramolecular rearrangements can occur, leading to the formation of more stable isomeric structures.

The presence of the isopropyl and tolyl substituents on the phenyl rings influences the electron density distribution and steric hindrance around the nitrogen atom, thereby modulating the N-H bond dissociation energy and the reactivity of the aminyl radical.

Oxidative Degradation Pathways

In an oxidative atmosphere, the degradation process is significantly more complex. The diarylaminyl radical can react with oxygen to form nitroxide radicals, which are also effective radical scavengers. However, further oxidation can lead to the formation of quinone-imine structures and other colored byproducts, which may be detrimental to the properties of the material being protected. The oxidative stability of p-phenylenediamine derivatives and their transformation into quinone derivatives is a significant area of environmental and toxicological research.[3][4]

Caption: Simplified potential degradation pathways of p-Isopropylphenyl-p-tolyl-amine.

Part 2: Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of p-Isopropylphenyl-p-tolyl-amine. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques, often supplemented by more advanced methods for a deeper mechanistic understanding.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the primary technique for determining the decomposition temperature of a material.

-

Sample Preparation: Ensure the sample is homogenous and representative.[5] Typically, 5-10 mg of the powdered sample is used.[]

-

Instrument Setup:

-

Place the sample in an inert crucible (e.g., alumina or platinum).

-

Use a high-purity inert gas (e.g., nitrogen or argon) purge at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C).[7]

-

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) against temperature.

-

Determine the onset temperature of decomposition (Tonset) , which is the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition step.

-

Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the temperature of the maximum rate of mass loss.

-

Table 1: Illustrative TGA Data for an Analogous Diarylamine Antioxidant

| Parameter | Value (°C) | Atmosphere |

| Tonset (5% mass loss) | ~250 | Nitrogen |

| Tpeak | ~300 | Nitrogen |

| Residual Mass @ 600°C | < 5% | Nitrogen |

Note: This data is illustrative and based on typical values for similar compounds.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal transitions such as melting, crystallization, and exothermic decomposition events.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

A common program involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: Heat from ambient temperature to above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

-

Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Reheat the sample to a higher temperature (e.g., 400 °C) at 10 °C/min to observe any exothermic decomposition.

-

-

Data Analysis:

-

Identify the melting point (Tm) as the peak of the endothermic transition on the first heating scan.

-

Observe any exothermic peaks on the second heating scan, which would indicate thermal decomposition. The onset temperature and enthalpy of this exotherm provide information about the energy released during decomposition.

-

A variation of the DSC experiment, the Oxidative Induction Time (OIT) or Oxidative Onset Temperature (OOT) test, is crucial for evaluating the antioxidant efficacy.[9] In an OIT experiment, the sample is held at a constant elevated temperature in an oxygen atmosphere, and the time until the onset of the exothermic oxidation is measured. A longer OIT indicates greater oxidative stability.

The DSC thermogram of p-Isopropylphenyl-p-tolyl-amine is expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, a broad exothermic peak may be observed, indicating decomposition. The temperature at which this exotherm begins is a critical indicator of its thermal stability limit.

Table 2: Illustrative DSC Data for an Analogous Diarylamine Antioxidant

| Parameter | Value | Atmosphere |

| Melting Point (Tm) | ~80-100 °C | Nitrogen |

| Onset of Exothermic Decomposition | > 250 °C | Nitrogen |

| Oxidative Induction Time (OIT) @ 200°C | > 30 min | Oxygen |

Note: This data is illustrative and based on typical values for similar compounds.

Caption: A generalized workflow for the thermal analysis of p-Isopropylphenyl-p-tolyl-amine.

Advanced Analytical Techniques for Deeper Mechanistic Insights

For a more profound understanding of the degradation mechanism and to assess potential thermal hazards, more sophisticated techniques can be employed.

Coupling the TGA instrument with a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) allows for the real-time identification of the gaseous products evolved during decomposition.[10] This provides invaluable information for elucidating the degradation pathways. For a diarylamine, one might expect to detect fragments corresponding to the aromatic rings, the isopropyl group, and nitrogen-containing species.

ARC is a powerful technique for studying the thermal runaway potential of a substance under adiabatic conditions.[2][11][12][13] By measuring the self-heating rate of a sample as a function of temperature, ARC can provide critical data for process safety assessments, including the time to maximum rate of decomposition.

Conclusion: A Holistic Approach to Thermal Stability Assessment

The thermal stability of p-Isopropylphenyl-p-tolyl-amine is a multifaceted property that is critical to its function as an antioxidant. A comprehensive evaluation requires a synergistic approach, combining fundamental thermal analysis techniques like TGA and DSC with more advanced methods such as TGA-FTIR and ARC. While specific experimental data for this particular molecule is not widely published, the principles and methodologies outlined in this guide, supported by data from analogous compounds, provide a robust framework for its thorough characterization. Such a detailed understanding is essential for optimizing its use in various applications, ensuring product reliability, and maintaining safe handling and processing conditions.

References

-

EAG Laboratories. TGA-FTIR Analysis. [Link]

-

IUGS. Thermogravimetric Analysis (TGA) for Material Characterization. [Link]

-

MDPI. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. [Link]

-

The Madison Group. Back to Basics: Thermogravimetric Analysis (TGA). [Link]

-

ResearchGate. Thermal behavior of N-Methylaniline modified phenolic friction composites. [Link]

-

ResearchGate. Thermogravimetric analysis of thermal stability of poly(methyl methacrylate) films modified with photoinitiators. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

ResearchGate. TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. [Link]

-

ACS Publications. Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. [Link]

-

PubMed. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. [Link]

-

ResearchGate. (A) Selected diarylamine RTAs and their corresponding inhibition rate... [Link]

-

ResearchGate. DSC study of antioxidant activity of selected p-phenylenediamines in styrene-butadiene rubber. [Link]

-

Torontech. TGA Sample Preparation: A Complete Guide. [Link]

-

National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

-

NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). [Link]

-

MDPI. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. [Link]

-

National Center for Biotechnology Information. Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

-

PubMed. Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power. [Link]

-

ResearchGate. Oxidative polymerization of p-phenylenediamine. [Link]

-

Semantic Scholar. Thermal decomposition of poly(aryl ether ketones). [Link]

-

MDPI. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. [Link]

-

ACS Publications. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [Link]

-

MDPI. In Vitro Antioxidant Activity and FTIR Characterization of High-Molecular Weight Melanoidin Fractions from Different Types of Cocoa Beans. [Link]

-

MDPI. On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry. [Link]

-

Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]

-

ResearchGate. Thermal profile of 4,4′-dinitrocarbanilide determined by thermogravimetry–differential scanning calorimetry–mass spectrometry (TG–DSC–MS) and pyrolysis–gas chromatography–mass spectrometry (Py–GC–MS). [Link]

-

Semantic Scholar. Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. [Link]

-

PubMed. Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection. [Link]

-

Paralab. Accelerating Rate Calorimetry. [Link]

-

Semantic Scholar. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. [Link]

-

ResearchGate. Differential scanning calorimetry analysis of the starting NiTi powders... [Link]

-

The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

PubMed. Preparation of highly reactive pyridine- and pyrimidine-containing diarylamine antioxidants. [Link]

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection - Analysis of actual aquatic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. torontech.com [torontech.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. eag.com [eag.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 13. paralab.pt [paralab.pt]

Potential applications of substituted diarylamines

Title: Strategic Utilization of Substituted Diarylamines: From Pharmacophores to Optoelectronics Content Type: Technical Whitepaper / Advanced Application Guide Author Role: Senior Application Scientist

Executive Summary

Substituted diarylamines (

This guide moves beyond basic definitions to provide a rigorous, application-centric analysis of diarylamines. It details the causal mechanisms driving their efficacy, provides self-validating synthetic protocols, and offers decision-making frameworks for researchers in drug discovery and materials science.

Module 1: Pharmaceutical Applications & Signal Modulation

In medicinal chemistry, the diarylamine motif is not merely a linker; it is a critical hydrogen bond donor/acceptor that dictates binding affinity.

The Fenamate & Kinase Paradigm

The diarylamine scaffold is the core of the "Fenamate" class of NSAIDs (e.g., Mefenamic acid) and a key structural element in tyrosine kinase inhibitors (e.g., Imatinib, Dasatinib).

-

Mechanism of Action (NSAIDs): The diarylamine NH group forms a crucial hydrogen bond with the active site of Cyclooxygenase (COX) enzymes, locking the molecule in a conformation that blocks arachidonic acid entry.

-

Mechanism of Action (Oncology): In kinase inhibitors, the diarylamine moiety often occupies the ATP-binding pocket, forming H-bonds with the hinge region residues (e.g., Met318 in c-Abl kinase).

Visualization: Kinase Inhibition Pathway

The following diagram illustrates the logical flow of diarylamine-based kinase inhibition leading to apoptosis in cancer cells.

Figure 1: Mechanism of Action for Diarylamine-based Kinase Inhibitors. The scaffold competes with ATP, disrupting downstream signaling cascades.

Module 2: Materials Science – Antioxidants & Optoelectronics

The same electronic delocalization that aids drug binding makes diarylamines exceptional in materials science.

Radical Trapping Antioxidants (RTAs)

Substituted diphenylamines are industrial standards for stabilizing lubricants and polymers.[1]

-

The Mechanism: They operate via Hydrogen Atom Transfer (HAT). The nitrogen releases a hydrogen atom to quench a propagating peroxyl radical (

). -

Stability: The resulting aminyl radical (

) is stabilized by resonance across both aromatic rings, preventing it from initiating new oxidation chains. -

Ferroptosis Inhibition: Recent studies indicate that lipophilic diarylamines can inhibit ferroptosis (cell death driven by lipid peroxidation) more effectively than traditional Vitamin E analogues [1].

Hole Transport Materials (HTMs) in OLEDs

In Organic Light Emitting Diodes (OLEDs), diarylamines serve as precursors to triarylamines (e.g., TPD, NPB).

-

Function: They facilitate the movement of positive charges (holes) from the anode to the emissive layer.

-

Critical Parameter: The glass transition temperature (

).[2] Substituents (e.g., methyl, methoxy) are added to the aryl rings to increase steric bulk, preventing crystallization and maintaining a stable amorphous film [2].

Comparative Data: Substituent Effects

The following table summarizes how substituents influence the properties of the diarylamine core.

| Substituent (R) | Electronic Effect | Impact on pKa (Acidity) | Application Focus |

| -H | Neutral | ~23 (DMSO) | General Precursor |

| -NO2 (Para) | Strong E-Withdrawing | ~14 | NSAIDs (Acidity aids binding) |

| -OMe (Para) | Strong E-Donating | ~25 | OLEDs (Raises HOMO level) |

| -tBu (Para) | Steric Bulk / Weak ED | ~24 | Antioxidants (Radical stability) |

Module 3: Synthetic Architecture & Protocols

Synthesizing sterically hindered or electron-poor diarylamines requires precision. The Buchwald-Hartwig amination is the gold standard, surpassing the older Ullmann coupling in mildness and scope.

Strategic Decision Matrix

Selecting the right catalytic system is paramount.

Figure 2: Synthetic Decision Tree. A logic flow for selecting the optimal coupling strategy based on substrate electronics and sterics.

Validated Protocol: Pd-Catalyzed C-N Coupling

Objective: Synthesis of 4-methoxy-N-phenylaniline (Model for OLED precursor). Scope: Applicable to electron-rich and neutral aryl halides.

Reagents:

-

4-Bromoanisole (1.0 equiv)

-

Aniline (1.2 equiv)

- (1-2 mol%)

-

BINAP or XPhos (2-4 mol%)

-

NaOtBu (1.4 equiv)

-

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube and cool under Argon flow. Oxygen is the enemy of the active Pd(0) species.

-

Catalyst Pre-complexation: Add

, Ligand (BINAP), and NaOtBu. Purge with Argon x3. Note: Pre-mixing catalyst and ligand ensures active species formation before substrate addition. -

Substrate Addition: Add 4-Bromoanisole and Aniline via syringe. Add Toluene (0.1 M concentration relative to halide).

-

Reaction: Seal and heat to 80-100°C for 12-16 hours. Monitor via TLC (eluent: 10% EtOAc/Hexanes).

-

Workup: Cool to RT. Filter through a celite pad (removes Pd black). Dilute with EtOAc, wash with water and brine.

-

Purification: Flash column chromatography on silica gel.

Validation Check:

-

Success Indicator: Disappearance of the aryl halide spot on TLC.

-

Common Failure Mode: If the reaction stalls, check the solvent dryness (water kills the catalyst) or switch to a stronger base (e.g., KHMDS) if the amine is weakly nucleophilic [3].

References

-

Shah, R. et al. (2017). "The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis." ACS Central Science.

-

Thesen, M. et al. (2010). "Diarylamine-based Hole Transport Materials for OLEDs." Journal of Materials Chemistry.

-

Ruiz-Castillo, P. & Buchwald, S.L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

-

Ke, S. et al. (2022).[3][4] "Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action." Frontiers in Chemistry.

Sources

- 1. The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 4. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

p-Isopropylphenyl-p-tolyl-amine as a building block in organic synthesis

An In-Depth Technical Guide to p-Isopropylphenyl-p-tolyl-amine: A Core Building Block in Modern Organic Synthesis

Abstract

The diarylamine scaffold is a cornerstone of modern organic chemistry, appearing in a vast array of functional materials, pharmaceuticals, and agrochemicals. Among this critical class of molecules, p-Isopropylphenyl-p-tolyl-amine (also known as 4-isopropyl-N-p-tolylaniline) emerges as a particularly versatile and strategic building block. Its unique substitution pattern—an electron-donating, sterically influential isopropyl group on one phenyl ring and a methyl group on the other—imparts favorable solubility, electronic, and morphological properties to its derivatives. This guide provides an in-depth examination of p-Isopropylphenyl-p-tolyl-amine, from its synthesis and physicochemical properties to its pivotal role in the development of next-generation organic electronics and bioactive compounds. We offer field-proven insights into synthetic protocols, mechanistic considerations, and key applications, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Diarylamines

Diarylamines are fundamental structural motifs that bridge two aryl systems via a nitrogen atom. This arrangement creates a conjugated π-system with a high-lying Highest Occupied Molecular Orbital (HOMO), making them excellent electron donors and hole-transporting moieties. Consequently, they are ubiquitous in materials science, particularly in the fabrication of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2]

In medicinal chemistry, the diarylamine framework is recognized as a "privileged scaffold," a molecular structure that can bind to multiple biological targets with high affinity.[3][4][5] This has led to the development of numerous commercial drugs, including kinase inhibitors like imatinib and dasatinib.[3][4] Furthermore, their ability to scavenge free radicals makes them potent antioxidants, widely used to prevent oxidative degradation in materials such as lubricants and polymers.[6][7]

p-Isopropylphenyl-p-tolyl-amine stands out due to the specific nature of its substituents. The isopropyl group enhances solubility in organic solvents—a crucial factor for solution-processable devices—while also providing steric hindrance that can prevent undesirable π-stacking in solid-state applications. The p-tolyl group offers a site for further functionalization and subtly modulates the electronic properties. This guide will explore how these features are leveraged in its synthesis and application.

Synthesis of p-Isopropylphenyl-p-tolyl-amine: A Tale of Two Couplings

The construction of the C-N bond is the central challenge in synthesizing diarylamines. Historically, harsh methods like the Ullmann condensation were employed, often requiring high temperatures and stoichiometric copper.[8] While still relevant, modern organic synthesis overwhelmingly favors the more versatile and milder palladium-catalyzed Buchwald-Hartwig amination.[9][10][11]

The Buchwald-Hartwig Amination: The Method of Choice

The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its exceptional functional group tolerance, broad substrate scope, and comparatively mild reaction conditions.[10] The reaction couples an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

The causality for its preference over the Ullmann condensation lies in its mechanism. The palladium catalyst can be fine-tuned with a vast library of phosphine ligands to optimize reactivity for specific substrates, including electron-rich or sterically hindered partners, which are often challenging for copper-catalyzed systems.[10][12]

Below is a logical workflow for the synthesis of p-Isopropylphenyl-p-tolyl-amine using this method.

Caption: Workflow for the synthesis of p-Isopropylphenyl-p-tolyl-amine.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a self-validating system, where successful execution relies on maintaining anhydrous and oxygen-free conditions, crucial for the integrity of the palladium catalyst.

Reagents & Equipment:

-

4-Bromocumene (1.0 eq)

-

p-Toluidine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

-

XPhos (2.5 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous Toluene

-

Schlenk flask or similar reaction vessel

-

Inert gas line (Nitrogen or Argon)

-

Standard glassware for workup and chromatography

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add NaOtBu, p-toluidine, Pd₂(dba)₃, and XPhos.

-

Solvent & Reactant Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by 4-bromocumene.

-

Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS until the starting material (4-bromocumene) is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure p-Isopropylphenyl-p-tolyl-amine.

Catalytic Cycle Visualization

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined catalytic cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Physicochemical Properties & Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized product. The key properties of p-Isopropylphenyl-p-tolyl-amine are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-methyl-N-(4-propan-2-ylphenyl)aniline | [13] |

| CAS Number | 494834-22-9 | [13][14] |

| Molecular Formula | C₁₆H₁₉N | [13][15] |

| Molecular Weight | 225.33 g/mol | [13][15] |

| Appearance | Off-white to light brown solid/powder | N/A |

| Purity | Typically >97% | [15] |

| XLogP3 | 5 | [13] |

Standard characterization would involve ¹H and ¹³C NMR to confirm the chemical structure, mass spectrometry to verify the molecular weight, and FT-IR to identify the N-H stretch characteristic of secondary amines.

Core Applications in Organic Synthesis

The true value of p-Isopropylphenyl-p-tolyl-amine lies in its utility as a versatile intermediate.

Precursor for Hole-Transporting Materials (HTMs)

In inverted perovskite solar cells (PSCs), the hole-transporting layer (HTL) is critical for efficiently extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode.[1][16] Triarylamine-based polymers and small molecules are state-of-the-art HTMs.[2] p-Isopropylphenyl-p-tolyl-amine is an ideal starting point for synthesizing more complex triarylamines or polytriarylamines (PTAAs) used for this purpose. The isopropyl and methyl groups improve the processability and help form a uniform, hydrophobic film that protects the moisture-sensitive perovskite layer.[1][2]

Caption: Structure of an inverted perovskite solar cell with an HTL.

Scaffold for Bioactive Molecules and Drug Discovery

The diarylamine scaffold is a validated pharmacophore in medicinal chemistry.[3][4] Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] p-Isopropylphenyl-p-tolyl-amine can serve as a starting fragment in fragment-based drug discovery or as a core for building libraries of novel compounds for high-throughput screening. Its derivatization allows for fine-tuning of lipophilicity and steric interactions to optimize binding with biological targets.

Radical-Trapping Antioxidants

Diarylamines are highly effective radical-trapping antioxidants (RTAs).[6] They function by donating the hydrogen atom from the N-H bond to a reactive radical species (R•), forming a stable diarylaminyl radical that does not propagate the radical chain reaction. This property is crucial in preventing the autoxidation of organic materials, such as engine oils and lubricants.[6][7] The alkyl substituents on the phenyl rings, like the isopropyl group, enhance their solubility and performance in non-polar hydrocarbon environments.[7]

Caption: Radical scavenging mechanism of a diarylamine antioxidant.

Conclusion

p-Isopropylphenyl-p-tolyl-amine is more than just a chemical compound; it is a strategic enabler in organic synthesis. Its well-balanced structural features—solubilizing groups, tunable electronics, and a reactive N-H bond—make it an invaluable precursor for high-performance materials and complex bioactive molecules. The continued refinement of synthetic methodologies like the Buchwald-Hartwig amination ensures its efficient and scalable production, cementing its role as a core building block for innovation in materials science, electronics, and pharmaceutical development. As researchers continue to push the boundaries in these fields, the demand for versatile and intelligently designed scaffolds like p-Isopropylphenyl-p-tolyl-amine is set to grow.

References

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Zhang, H., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10. Retrieved from [Link]

-

Zhang, H., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PMC - PubMed Central. Retrieved from [Link]

-

Ingold, K. U., et al. (2017). The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death. ACS Central Science, 3(10). Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved from [Link]

-

p-Isopropylphenyl-p-tolyl-amine | C16H19N - PubChem. (n.d.). Retrieved from [Link]

-

Hole Transporting Materials Based on p-type Polymers in Invert Perovskite Solar Cells - ResearchGate. (2023). Retrieved from [Link]

-

Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - MDPI. (2024). Retrieved from [Link]

-

Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. (n.d.). Retrieved from [Link]

-

Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... - ResearchGate. (n.d.). Retrieved from [Link]

-

Photovoltaic Performance Enhancement of Perovskite Solar Cells Using Polyimide and Polyamic Acid as Additives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Enhancement of Diarylamine Antioxidant Activity by Molybdenum Dithiocarbamates | The Journal of Organic Chemistry - ACS Publications. (2023). Retrieved from [Link]

-

A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells - MDPI. (n.d.). Retrieved from [Link]

-

Strength of attraction: pyrene-based hole-transport materials with effective π–π stacking for dopant-free perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing). (n.d.). Retrieved from [Link]

-

Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach. (n.d.). Retrieved from [Link]

-

Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts - ChemRxiv. (n.d.). Retrieved from [Link]

-

Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 - YouTube. (2024). Retrieved from [Link]

-

Diarylamine Synthesis via Desulfinylative Smiles Rearrangement | Organic Letters. (2022). Retrieved from [Link]

-

Additive-free, Cost-Effective Hole-Transporting Materials for Perovskite Solar Cells Based on Vinyl Triarylamines - PubMed. (2020). Retrieved from [Link]

-

Topology Effects in Molecular Organic Electronic Materials: Pyrene and Azupyrene - PMC. (n.d.). Retrieved from [Link]

-

CAS 494834-22-9 | p-Isopropylphenyl-p-tolyl-amine - Alchem.Pharmtech. (n.d.). Retrieved from [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Non-toxic solvent removes barrier to commercialisation of perovskite solar cells | University of Oxford. (2016). Retrieved from [Link]

-

Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing). (2025). Retrieved from [Link]

-

Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters - MDPI. (2023). Retrieved from [Link]

-

Chapter 4: Synthetic Methods for Diarylamines and Triarylamines - Books - The Royal Society of Chemistry. (2023). Retrieved from [Link]

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

(PDF) Chemical Stabilization of Perovskite Solar Cells with Functional Fulleropyrrolidines. (2017). Retrieved from [Link]

-

p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- WO2017011159A1 - Diaryl amine antioxidants prepared from branched olefins - Google Patents. (n.d.).

-

Synthesis, characterization, computational, excited state properties, wave function and molecular docking studies of (E)-1-(perfluorophenyl)-N-(p-tolyl) methanimine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012). Retrieved from [Link]

-

N-Isopropylpropylamine | C6H15N - PubChem. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Perovskite Solar Cells: A Review of the Recent Advances - MDPI. (n.d.). Retrieved from [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved from [Link]

-

Chemical Properties of Isopropylamine, n-allyl- (CAS 35000-22-7) - Cheméo. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2017011159A1 - Diaryl amine antioxidants prepared from branched olefins - Google Patents [patents.google.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]

- 12. books.rsc.org [books.rsc.org]

- 13. p-Isopropylphenyl-p-tolyl-amine | C16H19N | CID 22762475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. P-ISOPROPYL-PHENYL-P-TOLYL-AMINE | 494834-22-9 [chemicalbook.com]

- 15. p-Isopropylphenyl-p-tolyl-amine , 97% , 494834-22-9 - CookeChem [cookechem.com]

- 16. mdpi.com [mdpi.com]

The Antioxidant Potential of p-Isopropylphenyl-p-tolyl-amine: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Substituted Diarylamine

In the relentless pursuit of novel therapeutic agents, the role of antioxidants in mitigating cellular damage induced by oxidative stress is a cornerstone of modern drug discovery. Reactive oxygen species (ROS) are implicated in the pathophysiology of a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of potent antioxidant molecules are of paramount importance. This technical guide delves into the antioxidant potential of p-Isopropylphenyl-p-tolyl-amine, a substituted diarylamine with promising, yet largely unexplored, therapeutic applications.

Diarylamines, as a class of compounds, are recognized for their antioxidant properties, primarily attributed to their ability to act as hydrogen atom donors to scavenge free radicals.[1] The specific structural attributes of p-Isopropylphenyl-p-tolyl-amine, namely the presence of an isopropyl group and a tolyl group on the phenyl rings flanking the amine nitrogen, are hypothesized to modulate its antioxidant efficacy. This guide will provide a comprehensive overview of the theoretical underpinnings of its antioxidant action, detailed experimental protocols for its evaluation, and a forward-looking perspective on its potential role in drug development.

Proposed Mechanism of Antioxidant Action: A Tale of Radical Scavenging